molecular formula C13H14N2O4S B5695827 ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B5695827
M. Wt: 294.33 g/mol
InChI Key: SVFCJMIDJSFRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate, also known as ETMT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of histone deacetylases, activation of AMP-activated protein kinase, and modulation of the PI3K/Akt/mTOR pathway. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of pro-inflammatory cytokines, and neuroprotection. Studies have also shown that ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate can modulate the expression of various genes involved in cellular processes, including apoptosis, cell cycle regulation, and DNA repair.

Advantages and Limitations for Lab Experiments

Ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has several advantages for use in lab experiments, including its high purity and stability. However, the limitations of ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be given to the concentration and delivery method of ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate in lab experiments.

Future Directions

The potential therapeutic applications of ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate have led to several future directions for research. These include the development of more efficient synthesis methods, the investigation of the mechanism of action, and the exploration of novel therapeutic applications in other diseases. In addition, the use of ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate in combination with other compounds may enhance its therapeutic effects and reduce potential toxicity. Further research is needed to fully understand the potential of ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate in therapeutic applications.
In conclusion, ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has shown promising results in various diseases, including cancer, inflammation, and neurological disorders, and further research is needed to fully understand its potential in therapeutic applications.

Synthesis Methods

Ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-amino-3-methylfuran with ethyl 2-bromoacetoacetate and thioamide. Another method involves the reaction of 2-amino-3-methylfuran with ethyl 2-bromoacetoacetate, followed by the reaction with thioamide and potassium carbonate. These methods have been optimized to achieve high yields and purity of ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate also has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 4-methyl-2-[(2-methylfuran-3-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-4-18-12(17)10-7(2)14-13(20-10)15-11(16)9-5-6-19-8(9)3/h5-6H,4H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFCJMIDJSFRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(OC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

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